

# Sarafotoxin S6d: A Technical Guide to its Discovery, Origin, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sarafotoxin S6d

Cat. No.: B15575208

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## Abstract

**Sarafotoxin S6d** (SRTX-d) is a potent cardiotoxic peptide and a member of the sarafotoxin family of venom peptides. Isolated from the venom of the Israeli burrowing asp, *Atractaspis engaddensis*, SRTX-d, along with its isoforms, exhibits significant sequence and structural homology to the mammalian endothelin (ET) family of peptides. This homology underlies its potent vasoconstrictive and cardiotoxic effects, which are mediated through high-affinity binding to endothelin receptors. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical properties of **Sarafotoxin S6d**, with a focus on its quantitative pharmacological data, the experimental methodologies for its study, and the signaling pathways it modulates.

## Discovery and Origin

**Sarafotoxin S6d** was discovered as a component of the venom of the Israeli burrowing asp, *Atractaspis engaddensis*. The initial isolation and characterization of the sarafotoxin family, including isoforms S6a, S6b, and S6c, in 1988, marked a significant advancement in toxinology due to their novel structure and potent cardiotoxic activity. The name "sarafotoxin" is derived from the Hebrew "Saraf Ein Gedi," which translates to "serpent of Ein Gedi".

Sarafotoxins are 21-amino-acid residue peptides, and their discovery was particularly noteworthy due to their striking structural and functional similarity to the newly discovered

mammalian endothelins. This discovery opened new avenues for research into the pharmacology of the endothelin system. **Sarafotoxin S6d** is one of the isoforms found in the venom of *A. engaddensis*.

Amino Acid Sequence of **Sarafotoxin S6d**:

CTC KDMTDKECLYFCHQDIIW

## Quantitative Pharmacological Data

While specific receptor binding affinities (IC<sub>50</sub>, K<sub>i</sub>, K<sub>d</sub>) for **Sarafotoxin S6d** are not readily available in the public domain, quantitative data for its closely related isoforms provide valuable insights into its likely pharmacological profile. The primary measure of its in vivo potency is its lethal dose.

Table 1: Lethal Dose (LD<sub>50</sub>) of Sarafotoxin Isoforms

Toxin	LD50	Species	Route of Administration	Reference
Sarafotoxin S6d	0.35 mg/kg	Not Specified	Intravenous	

Note: The species for the **Sarafotoxin S6d** LD<sub>50</sub> value was not specified in the source.

Table 2: Comparative Receptor Binding and Functional Activity of Sarafotoxin Isoforms

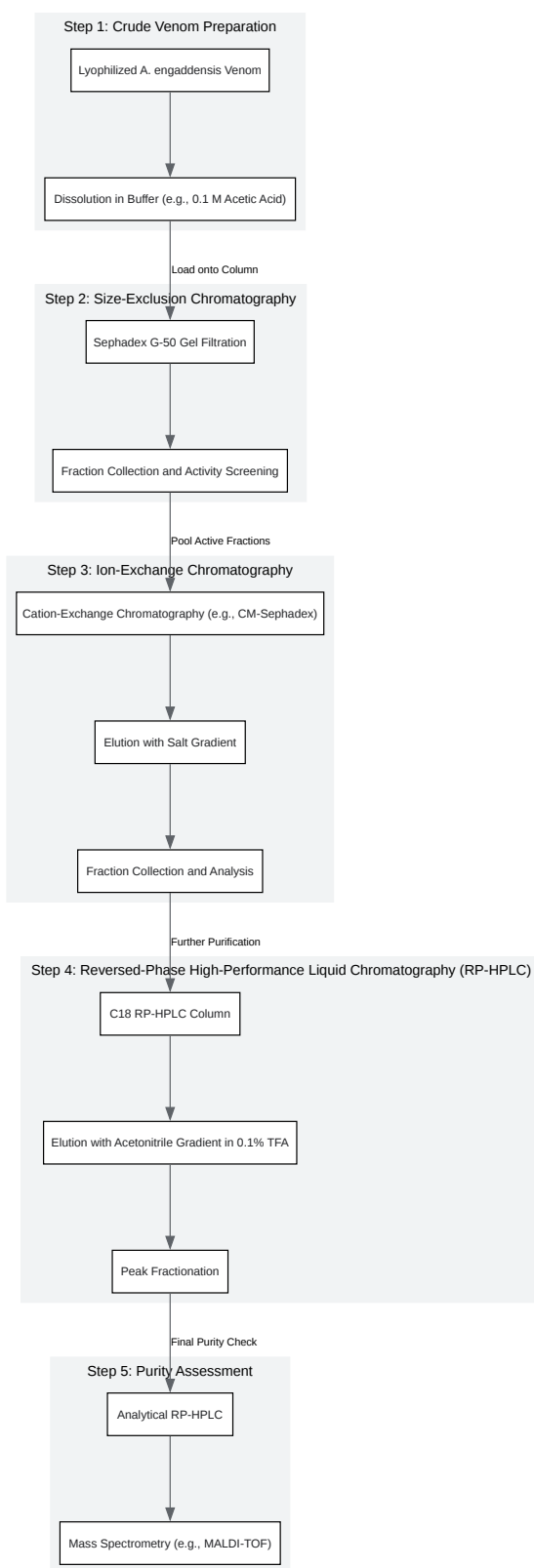
Toxin	Parameter	Value	Tissue/Assay System	Reference
Sarafotoxin S6b	IC50	0.21 nM	Rat ventricular membranes (vs. 125I-endothelin)	
Sarafotoxin S6c	IC50	854 nM	Rat ventricular membranes (vs. 125I-endothelin)	
Sarafotoxin S6c	Ki	~20 pM	Rat hippocampus and cerebellum (ETB receptors)	
Sarafotoxin S6c	Ki	~4500 nM	Rat atria and aorta (ETA receptors)	
Sarafotoxin S6b	Kd	3-5 nM	Rat atrial membranes	
Sarafotoxin S6b	Kd	3.5 nM	Rat cerebellum	
Sarafotoxin S6b	Kd	0.3 nM	Rat cerebral cortex	

## Experimental Protocols

### Isolation and Purification of Sarafotoxins from *Atractaspis engaddensis* Venom

The isolation of sarafotoxins from crude venom is a multi-step process typically involving a combination of chromatographic techniques. The following is a generalized protocol based on standard methods for venom fractionation.

#### Experimental Workflow for Sarafotoxin Isolation



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)